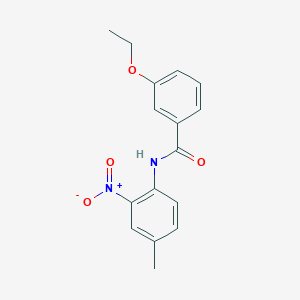![molecular formula C17H17Cl3O3 B5162120 1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)
1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as triclosan. It is a white crystalline powder that is used as an antibacterial and antifungal agent in a variety of consumer products, including soaps, toothpaste, and deodorants. Triclosan has been the subject of much scientific research in recent years due to concerns about its potential impact on human health and the environment.
Wirkmechanismus
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria. By inhibiting this enzyme, triclosan prevents the bacteria from synthesizing new fatty acids, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on both bacteria and mammalian cells. In bacteria, triclosan has been shown to disrupt the cell membrane, inhibit the synthesis of DNA and RNA, and disrupt the electron transport chain. In mammalian cells, triclosan has been shown to interfere with hormone signaling pathways, particularly those involving thyroid hormones.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of triclosan as a research tool is its broad-spectrum activity against a wide range of microorganisms. This makes it a useful tool for studying the effects of bacteria and fungi on various biological processes. However, triclosan also has some limitations as a research tool. For example, its effects on mammalian cells can be difficult to study due to its potential to interfere with hormone signaling pathways.
Zukünftige Richtungen
There are a number of potential future directions for research on triclosan. One area of interest is the development of new antibacterial and antifungal agents that are based on the structure of triclosan. Another area of interest is the development of new methods for studying the effects of triclosan on mammalian cells, particularly with regard to its potential to interfere with hormone signaling pathways. Finally, there is a growing interest in the environmental impact of triclosan, particularly its potential to contribute to the development of antibiotic-resistant bacteria and its potential to accumulate in aquatic ecosystems.
Synthesemethoden
Triclosan is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with sodium hydroxide to form 2,4-dimethylphenoxide. This compound is then reacted with 3-chloro-2-hydroxypropyl chloride to form 2,4-dimethylphenyl-3-chloro-2-hydroxypropyl ether. This intermediate compound is then reacted with 1,3,5-trichlorobenzene to form triclosan.
Wissenschaftliche Forschungsanwendungen
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Triclosan has also been studied for its potential use in the treatment of acne, as well as its ability to prevent the growth of biofilms.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3O3/c1-11-4-5-15(16(8-11)21-2)22-6-3-7-23-17-13(19)9-12(18)10-14(17)20/h4-5,8-10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQXWMJYVMVJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)
![ethyl (10-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5162065.png)

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)
![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

